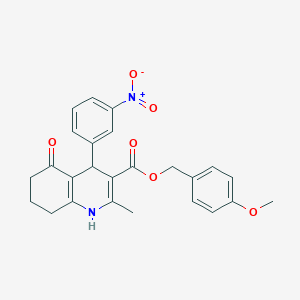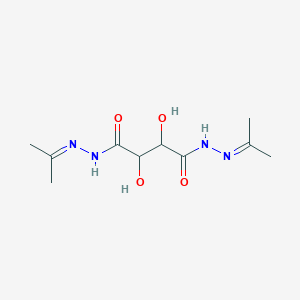
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: is an organic compound with the molecular formula C10H16N2O4 It is known for its unique structure, which includes two hydroxyl groups and two imine groups attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of the butanediamide and the carbonyl groups of the acetone.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Basic Conditions: Alternatively, bases like sodium hydroxide or potassium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The hydroxyl and imine groups play a crucial role in its interactions with biological targets and in catalysis.
類似化合物との比較
- 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide
- 2,3-dihydroxy-N,N’-bis(2-chlorophenyl)butanediamide
Comparison:
- 2,3-dihydroxy-N,N’-bis(propan-2-ylideneamino)butanediamide is unique due to its imine groups, which provide distinct reactivity compared to similar compounds with different substituents.
- The presence of hydroxyl groups in the compound enhances its solubility and reactivity in aqueous environments, making it more versatile in various applications.
特性
IUPAC Name |
2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-5(2)11-13-9(17)7(15)8(16)10(18)14-12-6(3)4/h7-8,15-16H,1-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSLOVUESOCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C(C(=O)NN=C(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5025846.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
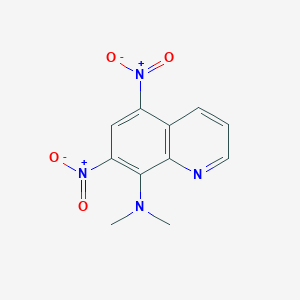
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
![1-(2,4-Dimethylphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5025874.png)
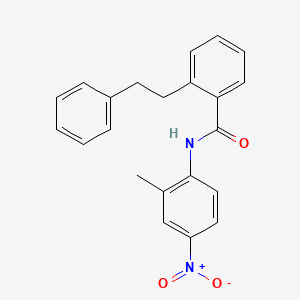
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5025882.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-methylbenzenesulfonamide](/img/structure/B5025888.png)
![4-(2,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5025892.png)
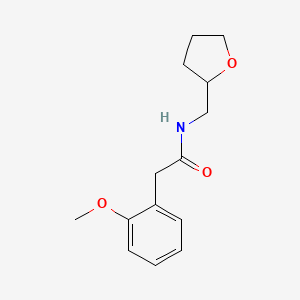
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)
![1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine](/img/structure/B5025911.png)
